molecular formula C18H12F3NO4 B4934279 6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B4934279
M. Wt: 363.3 g/mol
InChI Key: LAPXWAZSGYKINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylases (HDACs). It is a potential therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential use in the treatment of other diseases, such as HIV and inflammatory diseases.

Mechanism of Action

6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide inhibits HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in gene expression, and HDACs are often overexpressed in cancer cells, leading to abnormal gene expression. By inhibiting HDACs, this compound increases histone acetylation, leading to changes in gene expression that can result in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in gene expression in cancer cells, leading to cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is its specificity for HDACs, which makes it a useful tool for studying the role of histone acetylation in gene expression. However, one limitation of this compound is its potential toxicity, which may limit its use in some experiments.

Future Directions

There are several potential future directions for the study of 6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide. One direction is the development of new analogs with improved efficacy and reduced toxicity. Another direction is the investigation of the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the study of this compound in the context of specific cancer types or patient populations may provide important insights into its therapeutic potential.

Synthesis Methods

6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 3-(trifluoromethyl)aniline with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid to form this compound. The final product is obtained after several purification steps, including recrystallization and column chromatography.

Properties

IUPAC Name

6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO4/c1-25-13-5-6-15-10(7-13)8-14(17(24)26-15)16(23)22-12-4-2-3-11(9-12)18(19,20)21/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPXWAZSGYKINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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